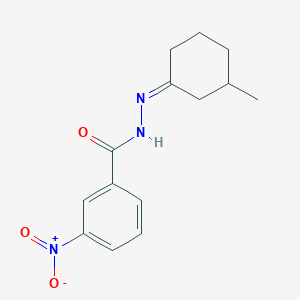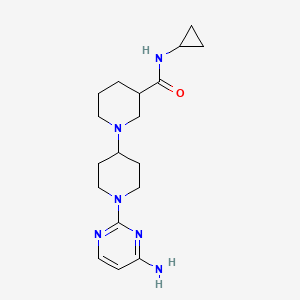
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide, also known as MNHN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide is not fully understood, but it has been proposed that N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have biochemical and physiological effects on various cell types. In cancer cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide induces apoptosis and inhibits cell growth. In normal cells, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been shown to have low toxicity and does not induce apoptosis. N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to induce apoptosis in cancer cells. However, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has some limitations, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide. One direction is to study the potential applications of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide in other fields, such as agriculture and environmental science. Another direction is to study the structure-activity relationship of N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives to improve its anticancer activity. Additionally, the development of new synthesis methods for N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide and its derivatives could lead to the discovery of new compounds with unique properties.
Synthesemethoden
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been synthesized using different methods, including the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of acetic acid and sodium acetate. The reaction mixture was refluxed for several hours, and the product was obtained after purification using column chromatography. Another method involves the reaction of 3-nitrobenzohydrazide with 3-methylcyclohexanone in the presence of p-toluenesulfonic acid as a catalyst. The product was obtained after purification using recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In material science, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In analytical chemistry, N'-(3-methylcyclohexylidene)-3-nitrobenzohydrazide has been used as a reagent for the determination of trace amounts of copper ions in water samples.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-4-2-6-12(8-10)15-16-14(18)11-5-3-7-13(9-11)17(19)20/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18)/b15-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMCMOSKHKTNU-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)
![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)


![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)